molecular formula C10H9N3O B1400729 N-methylquinoxaline-6-carboxamide CAS No. 1343299-66-0

N-methylquinoxaline-6-carboxamide

Cat. No.: B1400729
CAS No.: 1343299-66-0
M. Wt: 187.2 g/mol
InChI Key: QXMOKYATERMTMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylquinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a dicarbonyl compound under specific conditions. One common method is the reaction of o-phenylenediamine with methylglyoxal in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-methylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-6-carboxylic acid, various amine derivatives, and substituted quinoxalines .

Scientific Research Applications

N-methylquinoxaline-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of N-methylquinoxaline-6-carboxamide, known for its biological activities.

    Quinoxaline-6-carboxamide: A similar compound without the methyl group, used in similar applications.

    N-methylquinoxaline-2-carboxamide: Another derivative with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom can enhance its stability and modify its interaction with molecular targets .

Properties

IUPAC Name

N-methylquinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-11-10(14)7-2-3-8-9(6-7)13-5-4-12-8/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMOKYATERMTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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